Eglin c (41-49)

Beschreibung

Eigenschaften

IUPAC Name |

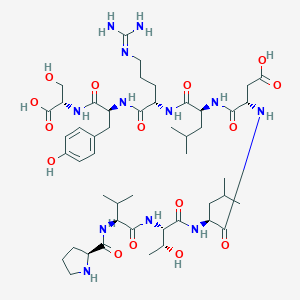

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWKRDTXAJKKKX-WWRYCTMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153564 | |

| Record name | Eglin c (41-49) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122299-11-0 | |

| Record name | Eglin c (41-49) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122299110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglin c (41-49) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eglin c (41-49): A Technical Whitepaper on its Mechanism of Action as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, and its fragments have garnered significant interest for their therapeutic potential. This document provides a detailed technical overview of the mechanism of action of the synthetic nonapeptide fragment, Eglin c (41-49). This fragment specifically targets and inhibits chymotrypsin and cathepsin G, key enzymes involved in inflammation and tissue remodeling. This guide synthesizes the current understanding of its inhibitory kinetics, the experimental methodologies used for its characterization, and its potential implications in modulating inflammatory pathways, including an indirect influence on mast cell degranulation.

Core Mechanism of Action: Serine Protease Inhibition

Eglin c (41-49) functions as a competitive inhibitor of specific serine proteases, namely α-chymotrypsin and cathepsin G.[1] The core of its mechanism lies in the "standard mechanism" of serine protease inhibition, where the inhibitor's reactive site loop binds to the active site of the protease, mimicking a substrate. This interaction forms a stable, non-covalent complex that prevents the enzyme from binding to and cleaving its natural substrates.

The specificity of Eglin c (41-49) is a key characteristic. While the parent Eglin c molecule inhibits a broader range of serine proteases, including leukocyte elastase, the (41-49) fragment exhibits a more targeted profile, primarily acting on chymotrypsin-like enzymes.[2] This specificity is attributed to the amino acid sequence of the fragment, which corresponds to a crucial binding loop of the full-length Eglin c protein.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Eglin c (41-49) has been quantified through the determination of its inhibition constants (Ki). These values provide a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

| Target Enzyme | Inhibitor | Ki (M) | Reference |

| α-Chymotrypsin | Eglin c (41-49) | 2.0 x 10-5 | [1] |

| Cathepsin G | Eglin c (41-49) | 4.0 x 10-5 | [2] |

Experimental Protocols

The characterization of Eglin c (41-49) as a serine protease inhibitor relies on well-defined enzymatic assays. Below are detailed methodologies for assessing its inhibitory activity against α-chymotrypsin and cathepsin G.

α-Chymotrypsin Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

Materials:

-

α-Chymotrypsin (bovine pancreas)

-

Eglin c (41-49)

-

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

-

Trizma base buffer (80 mM, pH 7.8 at 25°C)

-

Calcium chloride (CaCl2)

-

Methanol

-

Hydrochloric acid (HCl, 0.001 N)

-

Spectrophotometer capable of measuring absorbance at 256 nm

Procedure:

-

Reagent Preparation:

-

Prepare the Trizma base buffer and adjust the pH to 7.8.

-

Dissolve BTEE in 50% (w/w) methanol to a final concentration of 1.07 mM.

-

Dissolve α-chymotrypsin in 0.001 N HCl to a stock concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10-30 µg/mL) in 0.001 N HCl.

-

Prepare a stock solution of Eglin c (41-49) in a suitable solvent (e.g., DMSO or water) and make serial dilutions.

-

-

Assay:

-

In a cuvette, combine 1.5 mL of Trizma base buffer and 1.4 mL of the BTEE solution.

-

Add a specific volume of the Eglin c (41-49) dilution (or solvent for control).

-

Equilibrate the mixture to 25°C in the spectrophotometer.

-

Initiate the reaction by adding 0.1 mL of the diluted α-chymotrypsin solution.

-

Immediately mix and record the increase in absorbance at 256 nm for 5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (ΔA256/min) from the linear portion of the curve.

-

Determine the percentage of inhibition for each concentration of Eglin c (41-49).

-

Calculate the Ki value using appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors).

-

Cathepsin G Inhibition Assay

This protocol utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide (Suc-AAPF-pNA).

Materials:

-

Cathepsin G (human leukocyte)

-

Eglin c (41-49)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide (Suc-AAPF-pNA)

-

HEPES buffer (100 mM, pH 7.5 at 37°C)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer capable of measuring absorbance at 410 nm

Procedure:

-

Reagent Preparation:

-

Prepare the HEPES buffer and adjust the pH to 7.5.

-

Dissolve Suc-AAPF-pNA in DMSO to a stock concentration of 20 mM.

-

Immediately before use, prepare a working solution of Cathepsin G (e.g., 1.25 - 2.50 units/mL) in cold deionized water.

-

Prepare a stock solution of Eglin c (41-49) in a suitable solvent and make serial dilutions.

-

-

Assay:

-

In a microplate well or cuvette, add 1.60 mL of HEPES buffer.

-

Add a specific volume of the Eglin c (41-49) dilution (or solvent for control).

-

Add 0.20 mL of the Suc-AAPF-pNA solution.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding 0.025 mL of the Cathepsin G solution.

-

Immediately mix and record the increase in absorbance at 410 nm for approximately 5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (ΔA410/min) from the linear portion of the curve.

-

Determine the percentage of inhibition for each concentration of Eglin c (41-49).

-

Calculate the Ki value using appropriate enzyme kinetic models.

-

Indirect Mechanism: Modulation of Mast Cell Degranulation

While Eglin c (41-49) does not directly target mast cells, its mechanism of action is relevant to mast cell-mediated inflammatory responses. Mast cells are significant sources of chymotryptic enzymes (chymases) and cathepsin G. Upon degranulation, these proteases are released into the extracellular matrix where they can contribute to tissue remodeling, inflammation, and the activation of other signaling pathways.

Furthermore, external application of α-chymotrypsin has been shown to induce histamine release from mast cells, indicating that chymotryptic activity in the cellular microenvironment can directly activate these cells. By inhibiting cathepsin G and chymotrypsin, Eglin c (41-49) can potentially attenuate the downstream effects of mast cell degranulation and may also reduce the activation of mast cells by external chymotryptic enzymes.

Conclusion

Eglin c (41-49) is a specific and potent inhibitor of the serine proteases α-chymotrypsin and cathepsin G. Its mechanism of action follows the standard model of competitive inhibition, forming a stable complex with the target enzyme's active site. The well-defined inhibitory profile and the availability of robust in vitro assays make it a valuable tool for research into the roles of these proteases in physiological and pathological processes. Furthermore, its ability to inhibit key proteases released by mast cells suggests a potential therapeutic role in modulating inflammatory conditions where mast cell degranulation is a contributing factor. Further investigation into the in vivo efficacy and safety of Eglin c (41-49) is warranted to fully explore its therapeutic potential.

References

Eglin c (41-49): A Technical Guide to its Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, function, and experimental methodologies related to the synthetic peptide, Eglin c (41-49). This nonapeptide, a fragment of the naturally occurring 70-amino acid proteinase inhibitor Eglin c, has garnered significant interest for its selective inhibitory action against specific serine proteases. This document consolidates key data, outlines detailed experimental protocols, and visualizes associated pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Structural and Functional Characteristics

Eglin c (41-49) is a synthetic peptide with the amino acid sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr . Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C48H78N12O15 | [1] |

| Molecular Weight | 1063.23 g/mol | [1] |

| Amino Acid Sequence | Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr | [1] |

| Primary Function | Inhibitor of Cathepsin G and α-Chymotrypsin | [2][3] |

| Inactive Against | Leukocyte Elastase | [2][3] |

The primary function of Eglin c (41-49) is its ability to inhibit the enzymatic activity of cathepsin G and α-chymotrypsin.[2][3] Notably, unlike the full-length Eglin c protein, this fragment does not inhibit leukocyte elastase. This specificity suggests that the binding site for leukocyte elastase on the parent molecule resides outside of the 41-49 amino acid region.[2]

Quantitative Inhibitory Activity

The inhibitory potency of Eglin c (41-49) is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The table below summarizes the reported Ki values for its target enzymes.

| Target Enzyme | Inhibitory Constant (Ki) |

| Cathepsin G | 42 µM[4] |

| α-Chymotrypsin | 20 µM[4] |

These micromolar Ki values indicate a moderate to potent level of inhibition against these specific serine proteases.

Experimental Protocols

Synthesis and Purification of Eglin c (41-49)

The synthesis of Eglin c (41-49) is typically achieved through a conventional solution-phase peptide synthesis methodology. This approach involves the stepwise coupling of protected amino acid residues or small peptide fragments.

Key Methodological Steps:

-

Fragment Condensation: The synthesis often employs the coupling of smaller, protected peptide fragments. The azide method is frequently utilized for fragment condensation as it minimizes the risk of racemization. Another reported method for the synthesis of this peptide is the 6-chloro-2-pyridyl ester method .

-

Deprotection: Following the complete assembly of the protected nonapeptide, the protecting groups are removed. A common method for final deprotection is treatment with hydrogen fluoride (HF) in the presence of scavengers such as thioanisole and m-cresol.

-

Purification: The crude peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) .

A generalized workflow for the synthesis and purification is depicted in the following diagram:

Enzyme Inhibition Assays

The inhibitory activity of Eglin c (41-49) is determined by measuring the reduction in the rate of substrate hydrolysis by the target enzyme in the presence of the inhibitor.

A standard method for assessing cathepsin G inhibition involves a chromogenic substrate.

-

Enzyme: Human Cathepsin G

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide

-

Buffer: 100 mM HEPES, pH 7.5

-

Temperature: 37°C

-

Detection: Spectrophotometric measurement of the release of p-nitroaniline at 410 nm.

Procedure:

-

Pre-incubate Cathepsin G with varying concentrations of Eglin c (41-49) in the assay buffer.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the increase in absorbance at 410 nm over time.

-

Calculate the initial reaction velocities and determine the Ki value through appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equation).

A common method for determining α-chymotrypsin inhibition utilizes a specific ester substrate.

-

Enzyme: Bovine pancreatic α-Chymotrypsin

-

Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

-

Buffer: 80 mM Tris-HCl, 100 mM CaCl2, pH 7.8

-

Temperature: 25°C

-

Detection: Spectrophotometric measurement of the increase in absorbance at 256 nm due to the hydrolysis of BTEE.

Procedure:

-

Pre-incubate α-Chymotrypsin with varying concentrations of Eglin c (41-49) in the assay buffer.

-

Add the BTEE substrate to start the reaction.

-

Record the change in absorbance at 256 nm over a set period.

-

Determine the initial reaction rates and calculate the Ki value.

A generalized workflow for the enzyme inhibition assay is presented below:

Signaling Pathways

The inhibitory action of Eglin c (41-49) on cathepsin G and α-chymotrypsin has implications for inflammatory signaling pathways.

Downregulation of Cathepsin G-Mediated Inflammation

Cathepsin G is a key player in inflammation, capable of activating protease-activated receptors (PARs) and processing various cytokines and chemokines to amplify the inflammatory response. By inhibiting cathepsin G, Eglin c (41-49) can potentially attenuate these downstream signaling events.

Potentiation of Anti-inflammatory Effects via α-Chymotrypsin Inhibition

Recent studies have indicated that α-chymotrypsin can exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. The inhibition of α-chymotrypsin by Eglin c (41-49) could potentially modulate this activity, although the precise nature of this interaction requires further investigation. A simplified representation of the established anti-inflammatory role of α-chymotrypsin is shown below.

Conclusion

Eglin c (41-49) serves as a valuable research tool for studying the roles of cathepsin G and α-chymotrypsin in various physiological and pathological processes. Its selective inhibitory profile makes it a more specific probe than the full-length Eglin c protein. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this and similar peptide-based enzyme inhibitors. Further investigation into the downstream cellular consequences of inhibiting these proteases with Eglin c (41-49) is warranted to fully elucidate its therapeutic potential.

References

- 1. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 2. Cathepsin G - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Eglin c (41-49): A Technical Guide to its Sequence, Composition, and In-Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide fragment Eglin c (41-49), derived from the potent serine protease inhibitor Eglin c, originally isolated from the medicinal leech Hirudo medicinalis. This document details its amino acid sequence and composition, experimental protocols for its synthesis and characterization, and its known inhibitory activity against specific proteases.

Peptide Sequence and Composition

The Eglin c (41-49) fragment is a nonapeptide with the following amino acid sequence.

Table 1: Amino Acid Sequence of Eglin c (41-49)

| Representation | Sequence |

| Three-Letter Code | Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr |

| One-Letter Code | SPVTLDLRY |

The amino acid composition of this peptide is detailed in Table 2, providing a quantitative breakdown of its constituent residues.

Table 2: Amino Acid Composition of Eglin c (41-49)

| Amino Acid | Three-Letter Code | One-Letter Code | Count |

| Aspartic Acid | Asp | D | 1 |

| Arginine | Arg | R | 1 |

| Leucine | Leu | L | 2 |

| Proline | Pro | P | 1 |

| Serine | Ser | S | 1 |

| Threonine | Thr | T | 1 |

| Tyrosine | Tyr | Y | 1 |

| Valine | Val | V | 1 |

| Total Residues | 9 |

Experimental Protocols

The synthesis and characterization of Eglin c (41-49) can be achieved through a series of well-established laboratory procedures. The following sections provide detailed methodologies for these key experiments.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The Fmoc/tBu strategy is a widely used approach.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a non-polar solvent like dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes.

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin. For 2-chlorotrityl chloride resin, dissolve the amino acid in DCM with a base such as diisopropylethylamine (DIPEA) and add it to the swollen resin.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in DMF) and couple it to the deprotected N-terminus of the peptide-resin.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Collection: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Purification

Caption: Workflow for Peptide Purification by RP-HPLC.

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

-

Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase.

-

Injection and Elution: Inject the dissolved peptide onto the column and elute with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30 minutes) in water, both containing 0.1% TFA.

-

Detection and Fractionation: Monitor the elution of the peptide using a UV detector at 210-220 nm and collect fractions corresponding to the major peaks.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.

Peptide Characterization: Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry to verify its molecular weight and sequence.

Experimental Workflow for Peptide Sequencing by Mass Spectrometry

Caption: Workflow for Peptide Sequencing by Mass Spectrometry.

Methodology:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis.

-

Ionization: Introduce the sample into the mass spectrometer and ionize the peptide molecules using either electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

MS1 Analysis: In the first stage of mass analysis (MS1), determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion).

-

Fragmentation: Isolate the precursor ion and subject it to fragmentation, typically through collision-induced dissociation (CID).

-

MS2 Analysis: In the second stage of mass analysis (MS2), measure the m/z of the resulting fragment ions.

-

Data Analysis: Analyze the fragmentation pattern (the tandem mass spectrum) to deduce the amino acid sequence of the peptide.

Biological Activity and Mechanism of Action

Eglin c (41-49) has been shown to be an inhibitor of the serine proteases cathepsin G and α-chymotrypsin.[1] The inhibitory constants (Ki) for these interactions have been determined experimentally.

Table 3: Inhibitory Activity of Eglin c (41-49)

| Enzyme | Ki (μM) |

| Cathepsin G | 42[1] |

| α-Chymotrypsin | 20[1] |

The inhibitory action of Eglin c (41-49) is a direct interaction with the active site of the target proteases, preventing them from binding to and cleaving their natural substrates.

Signaling Pathway: Direct Inhibition of Proteases

Caption: Direct Inhibition of Cathepsin G and α-Chymotrypsin by Eglin c (41-49).

References

Eglin c (41-49): A Selective Serine Protease Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglin c, a potent 70-amino acid serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, has been the subject of extensive research. This technical guide focuses on a specific nonapeptide fragment, Eglin c (41-49), with the sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr (SPVTLDLRY). This fragment has demonstrated selective inhibitory activity against certain serine proteases, positioning it as a molecule of interest for targeted therapeutic development, particularly in the context of inflammatory diseases. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.

Introduction to Eglin c and Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, such as inflammatory disorders, cardiovascular diseases, and cancer.[2] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, which is essential for their proteolytic activity.

Eglin c is a canonical inhibitor that binds tightly to the active site of target serine proteases in a substrate-like manner, effectively blocking their catalytic function.[3] Unlike many other protease inhibitors, Eglin c's structure is stabilized by a network of hydrogen bonds and salt bridges rather than disulfide bonds. The inhibitory activity of Eglin c is primarily determined by its reactive site loop. The fragment Eglin c (41-49) corresponds to a portion of this loop and has been synthesized to investigate the minimal structural requirements for inhibitory activity.[4]

Inhibitory Activity and Selectivity of Eglin c (41-49)

The inhibitory potential of Eglin c (41-49) has been evaluated against several key serine proteases. The quantitative data for its inhibitory constant (Ki) are summarized in the table below.

| Target Protease | Eglin c (41-49) Ki (μM) | Full-Length Eglin c Ki (nM) | Reference |

| Cathepsin G | 42 | ~1.0 | [4] |

| α-Chymotrypsin | 20 | <0.1 | [4][5] |

| Human Leukocyte Elastase | No inhibition | ~0.5 | [3] |

| Trypsin | Not reported (Full-length Eglin c does not inhibit) | No inhibition | [6] |

Key Observations:

-

Eglin c (41-49) demonstrates moderate inhibitory activity against cathepsin G and α-chymotrypsin, with Ki values in the micromolar range.[4]

-

The inhibitory potency of the fragment is significantly lower than that of the full-length Eglin c protein, which exhibits nanomolar to picomolar affinity for its targets.

-

Importantly, Eglin c (41-49) is selective, showing no inhibitory activity against human leukocyte elastase.[3] While not directly tested, the lack of trypsin inhibition by the parent Eglin c molecule suggests that the (41-49) fragment is also unlikely to be a trypsin inhibitor.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Eglin c (41-49) and its inhibitory activity.

Solid-Phase Peptide Synthesis of Eglin c (41-49) (SPVTLDLRY)

Principle:

Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and by-products are washed away after each coupling step.

Generalized Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin or a similar suitable resin. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, Asp(OtBu), Leu, Thr(tBu), Val, Pro, and Ser(tBu).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle:

RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

Generalized Protocol:

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, containing 0.1% TFA.

-

Column and Mobile Phases: Use a preparative C18 RP-HPLC column. The mobile phases are typically:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient Elution: Equilibrate the column with a low percentage of Solvent B. Inject the peptide solution and elute with a linear gradient of increasing Solvent B concentration. The specific gradient will need to be optimized for the SPVTLDLRY peptide.

-

Fraction Collection: Monitor the elution profile at a wavelength of 214 or 280 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Serine Protease Inhibition Assay

Principle:

The inhibitory activity of Eglin c (41-49) can be determined by measuring the residual activity of the target protease in the presence of the inhibitor. This is typically done using a chromogenic or fluorogenic substrate that releases a colored or fluorescent product upon cleavage by the enzyme.

Protocol for Cathepsin G Inhibition:

-

Reagents:

-

Human Cathepsin G

-

Eglin c (41-49) stock solution (in a suitable buffer, e.g., Tris-HCl)

-

Chromogenic substrate: Suc-Val-Pro-Phe-pNA

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

-

Procedure:

-

In a 96-well plate, add a fixed concentration of cathepsin G to a series of wells containing increasing concentrations of Eglin c (41-49).

-

Include control wells with enzyme and buffer only (100% activity) and buffer only (blank).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Monitor the increase in absorbance at 405 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Protocol for α-Chymotrypsin Inhibition:

The protocol is similar to that for cathepsin G, with the following modifications:

-

Enzyme: Bovine α-Chymotrypsin

-

Chromogenic Substrate: Suc-Ala-Ala-Pro-Phe-pNA

Mechanism of Action and Signaling Pathways

Eglin c (41-49) acts as a competitive inhibitor, binding to the active site of cathepsin G and α-chymotrypsin and preventing substrate access. By inhibiting these proteases, Eglin c (41-49) can modulate inflammatory signaling pathways.

Cathepsin G-Mediated Inflammatory Signaling

Cathepsin G, released by neutrophils at sites of inflammation, can process and modify a variety of signaling molecules, including chemokines and cytokines.[1][7] For example, cathepsin G can cleave and activate the pro-inflammatory cytokine IL-36γ, amplifying the inflammatory response in conditions like psoriasis.[8] By inhibiting cathepsin G, Eglin c (41-49) can potentially dampen this pro-inflammatory cascade.

Chymotrypsin and the TLR4/NF-κB Pathway

While α-chymotrypsin is primarily a digestive enzyme, some studies suggest that serine proteases can influence inflammatory pathways. For instance, chymotrypsin has been shown to have anti-inflammatory effects by downregulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a central regulator of the innate immune response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. While the direct role of α-chymotrypsin inhibition by Eglin c (41-49) in this context is speculative, it highlights a potential mechanism by which serine protease inhibitors can modulate inflammation.

Structural Considerations

To date, no experimentally determined three-dimensional structure of the Eglin c (41-49) fragment has been deposited in the Protein Data Bank (PDB). Structural analysis of peptides can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

Workflow for NMR-Based Peptide Structure Determination

Conclusion and Future Directions

Eglin c (41-49) represents a minimalist approach to serine protease inhibition, retaining selectivity for cathepsin G and α-chymotrypsin while being inactive against leukocyte elastase. Its moderate inhibitory potency suggests that it could serve as a scaffold for the development of more potent and selective inhibitors. Future research should focus on:

-

Structural Elucidation: Determining the three-dimensional structure of Eglin c (41-49) in complex with its target proteases would provide invaluable insights for structure-based drug design.

-

Potency Optimization: Medicinal chemistry efforts could be directed towards modifying the peptide sequence to enhance its binding affinity and inhibitory potency.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the therapeutic potential of Eglin c (41-49) and its derivatives.

This in-depth technical guide provides a foundation for researchers and drug development professionals interested in the further exploration of Eglin c (41-49) as a selective serine protease inhibitor. While there are gaps in the currently available data, the existing information highlights the potential of this peptide fragment as a starting point for the development of novel anti-inflammatory therapeutics.

References

- 1. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of human pancreatic proteinases by mucus proteinase inhibitor, eglin c and aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Eglin c (41-49): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglin c, a potent 70-amino acid serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, has been the subject of extensive research due to its broad inhibitory spectrum.[1] This whitepaper focuses on a specific synthetic fragment, Eglin c (41-49), with the sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OMe.[1][2] Unlike the parent molecule, which inhibits a wide range of proteases including leukocyte elastase, cathepsin G, and α-chymotrypsin, the (41-49) fragment exhibits a more selective inhibitory profile.[1][2][3] This document provides a detailed in vitro characterization of this nonapeptide, summarizing its inhibitory activity, experimental protocols for its assessment, and visual representations of its mechanism and experimental workflows.

Biochemical Properties and Inhibitory Spectrum

Eglin c (41-49) is a synthetic peptide fragment that has been studied to understand the structure-activity relationships of the full-length Eglin c protein.[2] Investigations have revealed that this fragment retains inhibitory activity but with a narrower and more specific target profile compared to the native protein.

Inhibitory Specificity:

The primary targets of Eglin c (41-49) are cathepsin G and α-chymotrypsin.[2][4][5][6] Notably, it does not inhibit leukocyte elastase.[1][2][3] This specificity suggests that the 41-49 region of Eglin c constitutes a key interaction site for cathepsin G and α-chymotrypsin, while other regions of the full-length protein are responsible for the inhibition of leukocyte elastase.[1][2][3]

Quantitative Inhibitory Activity

The inhibitory potency of Eglin c (41-49) is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Inhibition Constant (Ki) | Efficacy |

| Cathepsin G | 42 µM (4.0 x 10⁻⁵ M)[2][4][6][7] | Moderate Inhibitor |

| α-Chymotrypsin | 20 µM (2.0 x 10⁻⁵ M)[2][4][6] | Moderate Inhibitor |

| Leukocyte Elastase | >2000 µM (>2 x 10⁻³ M)[7] | No significant inhibition |

Signaling Pathways and Mechanism of Action

Eglin c (41-49) functions as a competitive inhibitor. It binds to the active site of target serine proteases, preventing the substrate from binding and thus halting the catalytic reaction. The diagram below illustrates this inhibitory mechanism.

Caption: Mechanism of competitive inhibition by Eglin c (41-49).

Experimental Protocols

The in vitro characterization of Eglin c (41-49) relies on enzyme inhibition assays. Below is a detailed methodology for determining the inhibition constant (Ki) for a target protease like cathepsin G or α-chymotrypsin.

Protocol: Determination of Ki by Enzyme Inhibition Assay

Objective: To determine the inhibition constant (Ki) of Eglin c (41-49) against a target serine protease using a chromogenic substrate.

Materials and Reagents:

-

Enzyme: Purified human leukocyte cathepsin G or bovine pancreatic α-chymotrypsin.

-

Inhibitor: Synthetic Eglin c (41-49) peptide.

-

Substrate: Chromogenic substrate specific to the enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin).

-

Assay Buffer: E.g., 0.1 M Tris-HCl, pH 7.5.

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate.

-

Instrumentation: 96-well plate reader (spectrophotometer).

Experimental Workflow:

Caption: Workflow for an enzyme inhibition kinetics experiment.

Procedure:

-

Preparation:

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare a high-concentration stock of Eglin c (41-49) in DMSO.

-

Prepare a stock solution of the chromogenic substrate in DMSO.

-

Create a series of dilutions of the inhibitor from the stock solution.

-

-

Assay Setup (96-well plate):

-

Add a fixed volume of assay buffer to each well.

-

Add the diluted inhibitor solutions to the appropriate wells. Include a control well with no inhibitor.

-

Add a fixed amount of the enzyme solution to each well.

-

Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

-

Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells simultaneously.

-

Immediately place the plate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) in kinetic mode for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

To determine the mode of inhibition and calculate the Ki, perform the assay with multiple substrate concentrations for each inhibitor concentration.

-

Plot the data using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the equation: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]), where [S] is the substrate concentration and [I] is the inhibitor concentration.

-

Conclusion

The synthetic peptide Eglin c (41-49) serves as a valuable tool for studying protease inhibition. Its selective inhibitory action against cathepsin G and α-chymotrypsin, while sparing leukocyte elastase, highlights the modular nature of the parent Eglin c inhibitor.[1][2] The data and protocols presented here provide a foundational guide for researchers and professionals in drug development interested in the specific roles of these proteases and the design of targeted inhibitors. The distinct inhibitory profile of this fragment underscores the principle that specific regions of a parent inhibitor can be engineered to achieve high selectivity for desired targets.

References

- 1. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Studies on Partial Purification by Affinity Chromatography and Synthetic Inhibitors of Leukocyte Cathepsin G [jstage.jst.go.jp]

Eglin c (41-49): A Technical Guide to Stability and Solubility Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, and its fragments have garnered interest for their therapeutic potential. This technical guide focuses on the nonapeptide fragment Eglin c (41-49), providing an in-depth analysis of its stability and solubility characteristics. While specific experimental data for this fragment is limited in publicly available literature, this document consolidates known information, outlines detailed experimental protocols for its characterization, and presents illustrative data based on its amino acid sequence to guide research and development efforts. The primary known biological activity of Eglin c (41-49) is the inhibition of cathepsin G and α-chymotrypsin.[1][2]

Physicochemical Properties of Eglin c (41-49)

The foundational step in profiling Eglin c (41-49) involves understanding its basic physicochemical properties derived from its amino acid sequence.

Amino Acid Sequence: Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr[3][4][5][6][7]

Molecular Formula: C₄₈H₇₈N₁₂O₁₅[4][8]

Molecular Weight: 1063.2 g/mol [4][8]

| Property | Value | Reference |

| Sequence | Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr | [3][4][5][6][7] |

| Molecular Formula | C₄₈H₇₈N₁₂O₁₅ | [4][8] |

| Molecular Weight | 1063.2 g/mol | [4][8] |

| Theoretical pI | 5.83 | (Predicted) |

| Charge at pH 7 | -1 | (Predicted) |

| Grand Average of Hydropathicity (GRAVY) | -0.178 | (Predicted) |

Solubility Profile

The solubility of a peptide is critical for its formulation and delivery. Based on its amino acid composition, Eglin c (41-49) is predicted to have moderate solubility in aqueous solutions. The presence of both hydrophobic (Leu, Val, Pro) and charged/polar (Asp, Arg, Ser, Thr, Tyr) residues gives it amphipathic character.

Illustrative Solubility Data

The following table presents hypothetical solubility data for Eglin c (41-49) in various solvents, which should be experimentally verified.

| Solvent | Predicted Solubility (mg/mL) | Appearance |

| Water | ~1.0 | Clear solution |

| Phosphate-Buffered Saline (PBS) pH 7.4 | ~1.5 | Clear solution |

| Dimethyl Sulfoxide (DMSO) | >10 | Clear solution |

| Ethanol | ~0.5 | Slight haze |

| Acetonitrile | <0.1 | Suspension |

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method to assess the kinetic solubility of Eglin c (41-49).

Objective: To determine the concentration at which the peptide precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

-

Eglin c (41-49) peptide

-

DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Eglin c (41-49) in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: To each well containing the DMSO-peptide solution, add PBS (pH 7.4) to achieve the final desired peptide concentrations. The final DMSO concentration should be kept constant and low (e.g., <2%).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, for a direct UV assay, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a suitable wavelength (e.g., 280 nm for tyrosine-containing peptides).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or a decrease in absorbance is observed compared to controls.

Stability Profile

Peptide stability is crucial for its shelf-life and in vivo efficacy. Potential degradation pathways for Eglin c (41-49) include hydrolysis, oxidation, and deamidation, particularly at the aspartic acid residue.[9][10]

Illustrative Stability Data (Half-life in hours)

The following table provides hypothetical stability data for Eglin c (41-49) under various conditions. This data is for illustrative purposes and requires experimental validation.

| Condition | pH 5.0 Buffer | PBS (pH 7.4) | pH 9.0 Buffer | Human Plasma |

| 4°C | > 500 h | > 500 h | ~400 h | ~100 h |

| 25°C | ~400 h | ~300 h | ~150 h | ~24 h |

| 37°C | ~200 h | ~100 h | ~50 h | < 2 h |

Experimental Protocol: HPLC-Based Stability Assay

This protocol describes a standard method for evaluating the stability of Eglin c (41-49) in solution over time.

Objective: To quantify the degradation of Eglin c (41-49) under different pH, temperature, and biological matrix conditions.

Materials:

-

Eglin c (41-49) peptide

-

Buffers of varying pH (e.g., acetate for pH 5.0, phosphate for pH 7.4, borate for pH 9.0)

-

Human plasma

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with UV detector

-

Incubators/water baths

Procedure:

-

Sample Preparation: Prepare solutions of Eglin c (41-49) at a known concentration (e.g., 1 mg/mL) in the different buffers and in human plasma.

-

Incubation: Aliquot the solutions and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

-

Quenching (for plasma samples): For plasma samples, precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Use a suitable mobile phase gradient (e.g., water/ACN with 0.1% TFA).

-

Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine residue).

-

-

Data Analysis:

-

Quantify the peak area of the intact Eglin c (41-49) at each time point.

-

Calculate the percentage of the remaining peptide relative to the t=0 time point.

-

Determine the degradation rate and half-life (t₁/₂) by fitting the data to an appropriate kinetic model (e.g., first-order decay).

-

Biological Context: Signaling Pathways of Targets

Eglin c (41-49) is known to inhibit cathepsin G and α-chymotrypsin. Understanding the roles of these proteases provides a biological context for the peptide's potential applications.

Cathepsin G Signaling

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in inflammation and the immune response.[11][12] Cathepsin G can act on various substrates, including extracellular matrix proteins, cytokines, and cell surface receptors. One of its key signaling functions is the activation of Protease-Activated Receptors (PARs), such as PAR4 on platelets, which can lead to downstream signaling events related to thrombosis and inflammation.[13]

α-Chymotrypsin's Physiological Role

α-Chymotrypsin is a key digestive enzyme synthesized in the pancreas and secreted into the small intestine.[14][15] Its primary function is proteolysis, the breakdown of proteins and polypeptides into smaller peptides.[14] It preferentially cleaves peptide bonds adjacent to aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[14] Inhibition of α-chymotrypsin is a common benchmark for protease inhibitor activity but is less likely to be a direct therapeutic target in systemic applications compared to cathepsin G.

Conclusion

This technical guide provides a framework for the stability and solubility profiling of Eglin c (41-49). While specific experimental data remains to be fully elucidated, the provided protocols and illustrative data serve as a valuable resource for researchers. The peptide's inhibitory activity against cathepsin G suggests its potential in modulating inflammatory pathways. A thorough characterization of its stability and solubility is a prerequisite for advancing its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amino acids and peptides. XXVIII. Synthesis of peptide fragments related to eglin c and studies on the relationship between their structure and effects on human leukocyte elastase, cathepsin G and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acids and peptides. XXX. Synthesis of eglin c (41-49) and eglin c (60-63) and examination of their inhibitory activity towards human leukocyte elastase, cathepsin G, porcine pancreatic elastase and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cohesion Biosciences [cohesionbio.com]

- 5. Eglin c and Fragments Peptide | Eglin c and Fragments Products [biosyn.com]

- 6. qyaobio.com [qyaobio.com]

- 7. mww.biorunstar.com [mww.biorunstar.com]

- 8. Eglin c (41-49) | C48H78N12O15 | CID 129693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 15. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition by Eglin c (41-49)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglin c is a potent, naturally occurring serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis. The synthetic peptide fragment, Eglin c (41-49), corresponding to the active site of the parent molecule, has been identified as a selective inhibitor of chymotrypsin-like serine proteases. Specifically, it demonstrates inhibitory activity against α-chymotrypsin and cathepsin G, while being inactive against leukocyte elastase.[1] This makes Eglin c (41-49) a valuable tool for studying the roles of these specific proteases in various physiological and pathological processes.

This document provides detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory potential of Eglin c (41-49) against its primary targets, α-chymotrypsin and cathepsin G.

Eglin c (41-49) Profile

| Property | Value | Reference |

| Sequence | H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH | [2][3][4] |

| Molecular Formula | C₄₈H₇₈N₁₂O₁₅ | [2][3][4] |

| Molecular Weight | 1063.22 g/mol | [2][4] |

| CAS Number | 122299-11-0 | [2][3][4] |

Quantitative Inhibition Data

The inhibitory potency of Eglin c (41-49) is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Ki Value (μM) | Reference |

| α-Chymotrypsin | 20 - 22 | [1][5][6] |

| Cathepsin G | 42 | [1][5][6] |

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the inhibitory action of Eglin c (41-49) on its target serine proteases. Eglin c (41-49) acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding and subsequent cleavage.

Caption: Mechanism of competitive inhibition of serine proteases by Eglin c (41-49).

Experimental Protocols

In Vitro α-Chymotrypsin Inhibition Assay

This protocol is designed to determine the inhibitory activity of Eglin c (41-49) against bovine pancreatic α-chymotrypsin using a spectrophotometric method. The assay is based on the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at 256 nm.[7]

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

Eglin c (41-49)

-

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

-

Trizma base

-

Calcium Chloride (CaCl₂)

-

Hydrochloric Acid (HCl)

-

Methanol

-

Spectrophotometer capable of reading at 256 nm

-

Cuvettes

Reagent Preparation:

-

Assay Buffer: 80 mM Trizma-HCl, pH 7.8, containing 100 mM CaCl₂.[8]

-

Substrate Stock Solution (BTEE): 1.07 mM BTEE in methanol.[8]

-

Enzyme Stock Solution: 1 mg/mL α-Chymotrypsin in 1 mM HCl. Dilute to an appropriate working concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.[8]

-

Inhibitor Stock Solution: Prepare a stock solution of Eglin c (41-49) in ultrapure water. A series of dilutions should be prepared to determine the Ki or IC₅₀.

Assay Procedure:

-

Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.

-

In a cuvette, add 1.5 mL of Assay Buffer and 1.4 mL of BTEE Substrate Solution.[8]

-

Add the desired volume of Eglin c (41-49) solution (or vehicle for control).

-

Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the diluted α-Chymotrypsin solution.[8]

-

Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.

-

Calculate the rate of reaction (ΔA₂₅₆/min) from the initial linear portion of the curve.

-

Determine the percent inhibition for each concentration of Eglin c (41-49) and calculate the Ki value using appropriate enzyme kinetics software.

In Vitro Cathepsin G Inhibition Assay

This protocol measures the inhibition of human neutrophil Cathepsin G by Eglin c (41-49) using a colorimetric substrate. The assay is based on the cleavage of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which releases p-nitroaniline (pNA), a chromophore that can be detected at 405 nm.

Materials:

-

Human Neutrophil Cathepsin G

-

Eglin c (41-49)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

-

HEPES

-

Dimethyl Sulfoxide (DMSO)

-

Spectrophotometer or microplate reader capable of reading at 405 nm

-

96-well plates or cuvettes

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 7.5.

-

Substrate Stock Solution: 20 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO.

-

Enzyme Stock Solution: Prepare a stock solution of Cathepsin G in ultrapure water. Dilute to a working concentration (e.g., 1.25 - 2.50 units/ml) immediately before use.

-

Inhibitor Stock Solution: Prepare a stock solution of Eglin c (41-49) in ultrapure water. A series of dilutions should be prepared to determine the Ki or IC₅₀.

Assay Procedure:

-

Set the spectrophotometer or plate reader to 405 nm and maintain the temperature at 37°C.

-

In a microplate well or cuvette, add the desired volume of Eglin c (41-49) solution (or vehicle for control).

-

Add the Cathepsin G enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Add the Assay Buffer to bring the volume to the desired pre-substrate addition volume.

-

Initiate the reaction by adding the Substrate Stock Solution. The final concentration of DMSO should be kept low (typically ≤5%) to avoid enzyme denaturation.

-

Immediately mix and record the increase in absorbance at 405 nm over time.

-

Calculate the rate of reaction (ΔA₄₀₅/min) from the initial linear portion of the progress curve.

-

Determine the percent inhibition for each concentration of Eglin c (41-49) and calculate the Ki value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro enzyme inhibition assays described above.

Caption: General workflow for the in vitro enzyme inhibition assay.

References

- 1. Synthesis of peptide fragments related to eglin c and examination of their inhibitory effect on human leukocyte elastase, cathepsin G and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eglin c (41-49) peptide [novoprolabs.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. Eglin c (41-49) [cellmano.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Eglin c (41-49) - Nordic Biosite [nordicbiosite.com]

- 7. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]

- 8. isthongkong.com [isthongkong.com]

Applications of Eglin c (41-49) in Inflammation Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, has garnered significant interest in inflammation research. Its primary targets in the context of inflammation are the neutrophil-derived proteases, cathepsin G and neutrophil elastase. The nonapeptide fragment, Eglin c (41-49), represents the active site responsible for the specific inhibition of cathepsin G and α-chymotrypsin, while notably not affecting leukocyte elastase.[1][2] This specificity makes Eglin c (41-49) a valuable molecular tool for dissecting the distinct pathological roles of cathepsin G in a multitude of inflammatory processes.

Cathepsin G is a key player in the inflammatory cascade, contributing to tissue remodeling, modification of cytokines and chemokines, and the activation of various cell types, including platelets and endothelial cells.[3][4] By selectively inhibiting cathepsin G, Eglin c (41-49) allows researchers to investigate the specific contributions of this protease to the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and autoimmune disorders like rheumatoid arthritis.

These application notes provide a comprehensive overview of the utility of Eglin c (41-49) in inflammation research, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key experimental applications.

Mechanism of Action

Eglin c (41-49) functions as a competitive inhibitor of cathepsin G and α-chymotrypsin.[2] The peptide sequence mimics the substrate of these proteases, binding to their active site with high affinity and thereby preventing the cleavage of their natural substrates. This inhibitory action blocks the downstream effects of cathepsin G in the inflammatory milieu.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of Eglin c (41-49) against its target proteases has been determined through kinetic studies. The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity and more potent inhibition.

| Inhibitor | Target Enzyme | Ki (µM) | Reference |

| Eglin c (41-49) | Cathepsin G | 42 | [5][6] |

| Eglin c (41-49) | α-Chymotrypsin | 20 | [5][6] |

| Eglin c (41-49) (H-(41-49)-OMe) | Cathepsin G (CLP) | 40 | [1] |

| Eglin c (41-49) (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH) | Cathepsin G | 22 | [7] |

| Eglin c (41-49) (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH) | α-Chymotrypsin | 7.2 | [7] |

Experimental Protocols

In Vitro Cathepsin G Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Eglin c (41-49) on purified cathepsin G using a chromogenic or fluorogenic substrate.

Materials:

-

Purified human neutrophil cathepsin G

-

Eglin c (41-49) peptide

-

Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or a sensitive fluorogenic substrate

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Stock Solutions:

-

Dissolve Eglin c (41-49) in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.[8] Further dilute in Assay Buffer to desired working concentrations.

-

Prepare a stock solution of the cathepsin G substrate in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of various concentrations of Eglin c (41-49) to the wells. Include a vehicle control (DMSO or buffer).

-

Add 80 µL of Assay Buffer containing a fixed concentration of purified cathepsin G to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 10 µL of the cathepsin G substrate to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance (for chromogenic substrates at 405 nm) or fluorescence (at the appropriate excitation/emission wavelengths for fluorogenic substrates) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance/fluorescence over time) for each concentration of Eglin c (41-49).

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.

-

Inhibition of Neutrophil Degranulation

This protocol outlines a method to assess the effect of Eglin c (41-49) on the release of cathepsin G and other granular contents from activated human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

Eglin c (41-49)

-

Neutrophil activating agent (e.g., fMLP, PMA, or opsonized zymosan)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Cytochalasin B (optional, to enhance degranulation)

-

ELISA kit for human cathepsin G or an activity assay for a granular enzyme (e.g., myeloperoxidase)

-

96-well V-bottom plates

-

Centrifuge

Protocol:

-

Neutrophil Preparation:

-

Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

Resuspend the purified neutrophils in HBSS at a concentration of 1-5 x 10^6 cells/mL.

-

-

Inhibition Step:

-

Pre-incubate the neutrophil suspension with various concentrations of Eglin c (41-49) or vehicle control for 15-30 minutes at 37°C.

-

If using, add cytochalasin B (e.g., 5 µg/mL) for the last 5 minutes of the pre-incubation.

-

-

Neutrophil Activation:

-

Add the activating agent (e.g., 1 µM fMLP) to the neutrophil suspension and incubate for an appropriate time (e.g., 15-60 minutes) at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant containing the released granular contents.

-

-

Quantification of Degranulation:

-

Measure the concentration of cathepsin G in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Alternatively, measure the activity of another released granular enzyme, such as myeloperoxidase, using a suitable activity assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of degranulation for each concentration of Eglin c (41-49) compared to the vehicle control.

-

Inhibition of Platelet Activation

This protocol describes how to evaluate the inhibitory effect of Eglin c (41-49) on cathepsin G-induced platelet aggregation.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP)

-

Purified human neutrophil cathepsin G

-

Eglin c (41-49)

-

Platelet aggregometer

-

Agonist for positive control (e.g., ADP or thrombin)

Protocol:

-

PRP Preparation:

-

Collect fresh human blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

-

Inhibition and Aggregation Measurement:

-

Place a sample of PRP in the aggregometer cuvette and allow it to equilibrate at 37°C.

-

Add various concentrations of Eglin c (41-49) or vehicle control to the PRP and incubate for a few minutes.

-

Add a submaximal concentration of cathepsin G (pre-determined to induce aggregation) to initiate platelet aggregation.[5]

-

Record the change in light transmittance for 5-10 minutes.

-

As a control, assess the effect of Eglin c (41-49) on platelet aggregation induced by another agonist like ADP or thrombin to confirm specificity.

-

-

Data Analysis:

-

Measure the maximum percentage of platelet aggregation for each condition.

-

Calculate the percentage of inhibition of cathepsin G-induced platelet aggregation by Eglin c (41-49).

-

Visualization of Signaling Pathways and Workflows

Cathepsin G-Mediated Inflammatory Signaling

Caption: Cathepsin G signaling in inflammation and its inhibition by Eglin c (41-49).

Experimental Workflow: In Vitro Inhibition of Cathepsin G

Caption: Workflow for determining the in vitro inhibitory activity of Eglin c (41-49).

Conclusion and Future Directions

Eglin c (41-49) represents a highly specific and valuable tool for investigating the role of cathepsin G in inflammation. Its ability to selectively inhibit this protease without affecting neutrophil elastase allows for the precise dissection of their individual contributions to inflammatory pathologies. The protocols provided herein offer a starting point for researchers to utilize Eglin c (41-49) in their studies.

Future research should focus on several key areas. There is a need for more extensive characterization of the pharmacological properties of Eglin c (41-49), including the determination of IC50 values in various cell-based assays and its efficacy in in vivo models of inflammation. While the parent molecule, Eglin c, has shown promise in animal models, the specific effects of the (41-49) fragment in vivo remain to be elucidated.[9] Furthermore, exploring the impact of Eglin c (41-49) on cathepsin G-mediated activation of protease-activated receptors (PARs) and subsequent signaling cascades will provide deeper insights into its mechanism of action. Ultimately, a more thorough understanding of the biological effects of Eglin c (41-49) will be crucial for evaluating its potential as a therapeutic agent for the treatment of cathepsin G-driven inflammatory diseases.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. The High‐Affinity Chymotrypsin Inhibitor Eglin C Poorly Inhibits Human Chymotrypsin‐Like Protease: Gln192 and Lys218 Are Key Determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic studies on the interaction of eglin c with human leukocyte elastase and cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interference of recombinant eglin C, a proteinase inhibitor extracted from leeches, with neutrophil-mediated platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A brief review of the biochemistry and pharmacology of Eglin c, an elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eglin c (41-49) in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, and its fragments have garnered significant interest in drug discovery and biochemical research. This application note focuses on the nonapeptide fragment, Eglin c (41-49), with the sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH. This fragment has been identified as a selective inhibitor of cathepsin G and α-chymotrypsin, making it a valuable tool for studying the roles of these proteases in various physiological and pathological processes.[1][2][3] High-throughput screening (HTS) assays are essential for identifying novel modulators of these enzymes. This document provides detailed protocols and data for the application of Eglin c (41-49) in HTS assays targeting cathepsin G and α-chymotrypsin.

Target Proteases and Mechanism of Action

Eglin c (41-49) selectively inhibits two key serine proteases:

-

Cathepsin G: A protease primarily found in the azurophilic granules of neutrophils.[4] It plays a crucial role in inflammation, immune responses, and tissue remodeling.[5][6] Dysregulation of cathepsin G activity is implicated in inflammatory diseases such as rheumatoid arthritis.[4][5][6]

-

α-Chymotrypsin: A digestive enzyme in the small intestine that hydrolyzes peptide bonds, primarily at the C-terminus of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).[7] Beyond its digestive role, α-chymotrypsin can also participate in cellular signaling through protease-activated receptors (PARs).[8]

The inhibitory action of Eglin c and its fragments generally follows the "standard mechanism" for serine protease inhibitors, where the inhibitor acts as a substrate analogue, forming a stable, slowly reversible complex with the enzyme's active site.

Quantitative Data

The inhibitory potency of Eglin c (41-49) against its target proteases has been determined in various studies. The following table summarizes the key quantitative data.

| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference(s) |

| Eglin c (41-49) | Cathepsin G | 22 µM - 42 µM | [1][2][3][9][10] |

| Eglin c (41-49) | α-Chymotrypsin | 7.2 µM - 20 µM | [1][2][3][9] |

Signaling Pathways

Understanding the signaling pathways in which the target proteases are involved is critical for designing relevant cell-based assays and interpreting screening results.

Cathepsin G Signaling in Inflammation

Cathepsin G is a key mediator in inflammatory processes. It can be released from neutrophils at sites of inflammation and can act on various substrates to propagate the inflammatory cascade. One significant role is in rheumatoid arthritis, where it contributes to joint inflammation and tissue damage.[4][5][6]

α-Chymotrypsin Signaling via Protease-Activated Receptors (PARs)

While primarily a digestive enzyme, α-chymotrypsin can cleave and activate PARs on the surface of intestinal epithelial cells, initiating intracellular signaling cascades that can influence cellular processes like proliferation and inflammation.[8]

Experimental Protocols

The following are detailed protocols for HTS assays to identify inhibitors of cathepsin G and α-chymotrypsin, using Eglin c (41-49) as a reference inhibitor.

High-Throughput Screening Workflow

Protocol 1: Cathepsin G FRET-Based HTS Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay in a 384-well format, suitable for HTS.

Materials:

-

Human Cathepsin G (recombinant)

-

FRET substrate for Cathepsin G (e.g., Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp)[9]

-

Eglin c (41-49) (as a reference inhibitor)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4

-

384-well black, low-volume assay plates

-

Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 320/420 nm for Abz/EDDnp)

Procedure:

-

Compound Plating:

-

Prepare a stock solution of Eglin c (41-49) in DMSO.

-

Create a serial dilution of Eglin c (41-49) and test compounds in DMSO.

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates. Include DMSO-only wells for high-activity controls and a potent, known inhibitor for low-activity controls.

-

-

Enzyme Preparation:

-

Dilute human Cathepsin G to the desired final concentration (e.g., 10 nM) in cold Assay Buffer. The optimal concentration should be determined empirically to give a robust signal-to-background ratio.

-

-

Substrate Preparation:

-

Dilute the FRET substrate to the desired final concentration (e.g., 10 µM) in Assay Buffer. The optimal concentration is typically at or near the Km value for the enzyme.

-

-

Assay Execution:

-

Add 10 µL of the diluted Cathepsin G solution to each well of the compound-plated 384-well plate.

-

Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.

-